molecular formula C11H12O5 B12664267 Terephthalic acid, monoester with propane-1,2-diol CAS No. 31567-29-0

Terephthalic acid, monoester with propane-1,2-diol

Cat. No.: B12664267
CAS No.: 31567-29-0
M. Wt: 224.21 g/mol
InChI Key: OAJXYMDMOKNADM-UHFFFAOYSA-N
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Description

Terephthalic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H12O5. It is an ester formed from terephthalic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid, monoester with propane-1,2-diol typically involves the esterification reaction between terephthalic acid and propane-1,2-diol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of high temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form terephthalic acid and propane-1,2-diol.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Terephthalic acid and propane-1,2-diol.

    Reduction: Terephthalic acid and propane-1,2-diol.

    Substitution: Various esters or other substituted products depending on the reagents used.

Scientific Research Applications

Terephthalic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.

    Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: The compound is used in the production of polyesters and other materials with desirable mechanical properties.

Mechanism of Action

The mechanism of action of terephthalic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release terephthalic acid and propane-1,2-diol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Methacrylic acid, monoester with propane-1,2-diol: Similar ester formed from methacrylic acid and propane-1,2-diol.

    Oleic acid, monoester with propane-1,2-diol: Ester formed from oleic acid and propane-1,2-diol.

    Stearic acid, monoester with propane-1,2-diol: Ester formed from stearic acid and propane-1,2-diol.

Uniqueness

Terephthalic acid, monoester with propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form strong, durable polyesters makes it particularly valuable in industrial applications.

Properties

CAS No.

31567-29-0

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

4-(2-hydroxypropoxycarbonyl)benzoic acid

InChI

InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-4-2-8(3-5-9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

OAJXYMDMOKNADM-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

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